Structural Distinction: Unique Substitution Pattern on Furo[3,4-b]chromene Core
The compound possesses a unique combination of substituents not found in common furochromene natural products. The furo[3,4-b]chromene scaffold is fused with an 8-hydroxy, 6-methyl, 1-methoxycarbonyl, and 3-(2-methoxy-2-oxoethyl) pattern. This contrasts with xanthone-type constituents (e.g., 1,7-dihydroxy-2,3-methylenedioxyxanthone) isolated from the same Polygala species, which lack the furo[3,4-b] fusion and the ester side chain [1].
| Evidence Dimension | Structural class and substitution pattern |
|---|---|
| Target Compound Data | Furo[3,4-b]chromene with 8-hydroxy, 6-methyl, 1-methoxycarbonyl, 3-(2-methoxy-2-oxoethyl) |
| Comparator Or Baseline | Xanthones (e.g., 1,7-dihydroxy-2,3-methylenedioxyxanthone) from same Polygala species |
| Quantified Difference | Distinct heterocyclic core (furochromene vs. xanthone) and additional ester side chain |
| Conditions | Natural product isolation and structural elucidation |
Why This Matters
Structural uniqueness ensures that experimental results are attributable to this specific chemotype, not a generic class effect.
- [1] Lin LL, Huang F, Chen SB, Yang DJ, Chen SL, Yang JS. Chemical constituents in roots of Polygala fallax and their anti-oxidation activities in vitro. Zhongguo Zhong Yao Za Zhi. 2005;30(11):827-830. View Source
